molecular formula C15H16BrN B13700674 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine

2-[3-Bromo-5-(tert-butyl)phenyl]pyridine

Cat. No.: B13700674
M. Wt: 290.20 g/mol
InChI Key: VSKQCYIIFBSCAU-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Based Organic Frameworks

Pyridine-containing biaryls are crucial scaffolds in many areas of chemistry. researchgate.net Their ability to act as ligands—molecules that bind to a central metal atom—makes them fundamental components in coordination chemistry and catalysis. In the realm of materials science, these compounds are increasingly used as building blocks for constructing porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgnih.gov

MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional structures. nih.gov Pyridine-based ligands are frequently employed in the design of MOFs due to the nitrogen atom's ability to coordinate strongly with metal centers. rsc.org The specific geometry and functionalization of the ligand, such as in 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine, can dictate the resulting framework's pore size, stability, and chemical properties. These frameworks are investigated for applications in gas storage, separation, and catalysis. nih.govnih.gov Similarly, pyridine (B92270) units have been successfully incorporated into COFs, which are noted for their potential use as electrode materials in batteries due to their high surface area and abundant redox sites. rsc.org The tailored structure of this compound makes it a candidate for creating functionalized frameworks with specific, pre-determined properties.

Significance of Bromo- and tert-Butyl Substituents in Biaryl Systems

The functional groups attached to the biaryl core of this compound play a critical role in defining its chemical reactivity and physical properties. The bromine and tert-butyl groups each offer distinct advantages in synthetic chemistry and material design.

The bromo substituent serves primarily as a versatile synthetic handle. Aryl bromides are common precursors in a wide array of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.netmdpi.com This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the bromine's position. For example, the bromine atom can be replaced with other functional groups, or it can be used to extend the molecular structure by coupling it with another aromatic ring, providing a pathway to more complex, multi-aryl systems. 2-Bromopyridine (B144113) derivatives, in particular, are useful precursors for forming bipyridine and terpyridine ligands, which are important in coordination chemistry. researchgate.net

The tert-butyl group is a bulky, sterically demanding substituent. leah4sci.com Its primary influence is steric; it can direct the position of subsequent reactions on the aromatic ring and influence the rotational dynamics around the biaryl bond. In larger molecular assemblies, this steric hindrance can prevent undesirable stacking interactions between molecules and can help create well-defined cavities and pores within materials like MOFs. researchgate.net While the tert-butyl group is known for its high lipophilicity, which can increase solubility in nonpolar organic solvents, this property can be a drawback in medicinal chemistry applications. nih.gov However, in materials science and organic synthesis, its steric bulk and electronic-donating nature are often highly desirable.

Table 2: Role of Substituents in this compound

SubstituentKey FunctionSignificance in Synthesis and Material Design
Bromo Group Reactive SiteEnables further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules. researchgate.netmdpi.com
tert-Butyl Group Steric ControllerInfluences molecular conformation, prevents aggregation, and enhances solubility in organic solvents. leah4sci.comresearchgate.net

Historical Development and Emerging Trends in Related Compound Classes

The synthesis of substituted pyridines and biaryl compounds has evolved significantly over the past century. Historically, pyridine itself was first isolated from bone oil in 1846 and later obtained from coal tar. wikipedia.org Early synthetic methods for creating the pyridine ring, such as the Hantzsch pyridine synthesis, were developed in the late 19th century and often required harsh conditions. baranlab.org

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds. The Suzuki-Miyaura coupling, in particular, has become a widely used and efficient method for creating C-C bonds between aromatic rings, enabling the synthesis of complex molecules like this compound with high precision and yield. researchgate.netmdpi.com These modern methods allow for the controlled assembly of highly functionalized pyridine derivatives that were previously difficult to access. organic-chemistry.org

Emerging trends focus on the application of these precisely engineered molecules. The functionalization of biomaterials with synthetic peptides and other organic molecules is a powerful strategy to create tailored cell-material interactions for tissue engineering. researchgate.net In materials science, there is growing interest in using well-defined, functionalized building blocks to create "smart" materials. The development of functionalized nanopores for applications in sensing and drug delivery is one such area. nih.gov Highly substituted biaryl pyridines are key components in the development of new ligands for catalysis, advanced materials with unique photoluminescent properties, and functional organic frameworks. rsc.orgnih.govmdpi.com The trajectory of research suggests a continuing demand for novel, custom-designed molecules like this compound to serve as the foundational components for the next generation of functional materials and complex chemical systems.

Table 3: Key Synthetic Developments for Biaryl Pyridines

EraKey DevelopmentImpact on Synthesis
Late 19th Century Classic Ring Formation Reactions (e.g., Hantzsch Synthesis)Provided initial access to the core pyridine structure, often with limited substituent diversity. baranlab.org
Mid-20th Century Ullmann ReactionEnabled the synthesis of biaryls through copper-mediated coupling, though often requiring high temperatures. acs.org
Late 20th Century Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)Revolutionized biaryl synthesis, offering mild conditions, high yields, and broad functional group tolerance. researchgate.netorganic-chemistry.org
21st Century C-H Activation and FunctionalizationAllows for the direct modification of existing pyridine and aryl rings, providing more efficient synthetic routes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

2-(3-bromo-5-tert-butylphenyl)pyridine

InChI

InChI=1S/C15H16BrN/c1-15(2,3)12-8-11(9-13(16)10-12)14-6-4-5-7-17-14/h4-10H,1-3H3

InChI Key

VSKQCYIIFBSCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=N2)Br

Origin of Product

United States

Synthetic Methodologies for 2 3 Bromo 5 Tert Butyl Phenyl Pyridine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. wikipedia.orgamazonaws.comyoutube.com For 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine, the primary disconnection occurs at the C-C bond linking the pyridine (B92270) and the substituted phenyl ring. This disconnection suggests two principal synthetic strategies: halogen-directed cross-coupling reactions and direct arylation strategies.

Halogen-Directed Cross-Coupling Approaches

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. mdpi.comnih.gov This approach involves the reaction of two fragments, typically an organometallic component and an organohalide, catalyzed by a transition metal, most commonly palladium. mdpi.comnih.gov For the target molecule, this strategy can be envisioned in two ways, depending on which precursor bears the halogen and which is the organometallic partner.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method that couples an organoboron species with an organohalide. illinois.edu Two primary pathways are viable:

Reaction of (3-Bromo-5-(tert-butyl)phenyl)boronic acid with 2-bromopyridine (B144113).

Reaction of 2-pyridylboronic acid with 1,3-dibromo-5-(tert-butyl)benzene. The regioselectivity of this reaction would need to be carefully controlled to favor mono-arylation.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organohalide. researchgate.netdntb.gov.ua This method is known for its high reactivity and functional group tolerance. The potential pathways include:

Reaction of a (3-bromo-5-(tert-butyl)phenyl)zinc halide with 2-bromopyridine.

Reaction of a 2-pyridylzinc halide (e.g., 2-pyridylzinc bromide) with 1,3-dibromo-5-(tert-butyl)benzene. researchgate.netorganic-chemistry.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. illinois.edu

Direct Arylation Strategies

Direct arylation strategies offer a more atom-economical approach by forming the C-C bond through the activation of a C-H bond, thus avoiding the pre-functionalization required for traditional cross-coupling reactions. nih.govacs.orgacs.org For the synthesis of this compound, this would involve the direct coupling of a pyridine derivative with 1,3-dibromo-5-(tert-butyl)benzene.

A common and effective method involves the use of pyridine N-oxide. The N-oxide functionality activates the C-H bond at the C2 position, facilitating palladium-catalyzed direct arylation. berkeley.edu The reaction would proceed by coupling pyridine N-oxide with 1,3-dibromo-5-(tert-butyl)benzene, followed by a reduction step to remove the N-oxide and yield the target 2-arylpyridine. This approach can be advantageous as it simplifies the synthesis of the pyridine precursor. berkeley.eduresearchgate.net

Precursor Synthesis and Functionalization Routes

The success of the aforementioned strategies hinges on the availability of appropriately functionalized precursors.

Synthesis of 3-Bromo-5-(tert-butyl)phenyl Halides

The key phenyl precursor is the 3-bromo-5-(tert-butyl)phenyl moiety, which can be derived from several commercially available starting materials.

1,3-Dibromo-5-(tert-butyl)benzene: This compound serves as a direct precursor in several coupling strategies. Its synthesis can be achieved from tert-butylaniline through diazotization followed by a Sandmeyer-type reaction or by direct bromination of tert-butylbenzene (B1681246) under conditions that favor meta-substitution, although regioselectivity can be a challenge.

(3-Bromo-5-(tert-butyl)phenyl)boronic acid: This crucial reagent for Suzuki coupling can be prepared from 1,3-dibromo-5-(tert-butyl)benzene. A common method involves a lithium-halogen exchange reaction at low temperature using an organolithium reagent like n-butyllithium, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) (e.g., triisopropyl borate) and subsequent acidic workup.

PrecursorCAS NumberStarting MaterialKey Transformation
1,3-Dibromo-5-(tert-butyl)benzene129316-09-2tert-ButylbenzeneElectrophilic Bromination
3-Bromo-5-(tert-butyl)aniline156264-80-11-Bromo-3,5-dinitrobenzeneReduction/tert-Butylation
(3-Bromo-5-(tert-butyl)phenyl)boronic acid1373881-94-71,3-Dibromo-5-(tert-butyl)benzeneLithium-Halogen Exchange & Borylation

Synthesis of Pyridine Building Blocks with Ortho-Functionalization

For cross-coupling reactions, the pyridine ring must be functionalized at the C2 position.

2-Bromopyridine: This is a readily available commercial starting material and a common electrophile in cross-coupling reactions.

2-Pyridylboronic Acid and its Derivatives: 2-Pyridylboronic acids are notoriously unstable. nih.gov However, stable surrogates have been developed. nih.govresearchgate.net A general synthesis involves the reaction of 2-bromopyridine with an organolithium reagent at low temperature, followed by reaction with a trialkyl borate. bbmu.edu.cnchemicalbook.comarkat-usa.org More stable derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, can be prepared to facilitate handling and improve reaction outcomes. nih.gov

2-Pyridylzinc Halides: These organozinc reagents are effective nucleophiles in Negishi couplings. 2-Pyridylzinc bromide can be prepared by the direct oxidative addition of activated zinc to 2-bromopyridine or via transmetalation from 2-lithiopyridine. las.ac.cnlookchem.com Solid, moderately air-stable 2-pyridylzinc reagents have also been developed to improve ease of handling. organic-chemistry.orglas.ac.cn

PrecursorCAS NumberStarting MaterialKey Transformation
2-Pyridylboronic acid100330-97-02-BromopyridineLithium-Halogen Exchange & Borylation
2-Pyridylzinc bromide218777-23-22-BromopyridineOxidative Addition of Zinc

Direct Synthesis of this compound

Based on the retrosynthetic analysis and precursor availability, several direct synthetic routes can be proposed. The Suzuki-Miyaura and Negishi couplings are among the most reliable methods.

A plausible Suzuki coupling approach would involve reacting (3-Bromo-5-(tert-butyl)phenyl)boronic acid with 2-bromopyridine. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system like dioxane/water or ethanol (B145695). researchgate.netmdpi.comresearchgate.net

Alternatively, a Negishi coupling could be employed by reacting 2-pyridylzinc bromide with 1,3-dibromo-5-(tert-butyl)benzene. This reaction also utilizes a palladium catalyst, and careful control of stoichiometry would be necessary to favor the desired mono-coupled product over the dicoupled species. researchgate.net

The table below summarizes plausible conditions for these syntheses, based on established protocols for similar biaryl formations.

Reaction TypeAryl ComponentPyridine ComponentCatalyst/LigandBase/SolventTypical Yields
Suzuki Coupling (3-Bromo-5-(tert-butyl)phenyl)boronic acid2-BromopyridinePd(PPh₃)₄ or Pd(OAc)₂/SPhosK₃PO₄ or K₂CO₃ / Dioxane:WaterModerate to Good
Negishi Coupling 1,3-Dibromo-5-(tert-butyl)benzene2-Pyridylzinc bromidePd₂(dba)₃ / XPhosTHFModerate to Good
Direct Arylation 1,3-Dibromo-5-(tert-butyl)benzenePyridine N-OxidePd(OAc)₂ / P(t-Bu)₃K₂CO₃ / TolueneModerate

These methodologies provide a robust toolkit for the synthesis of this compound, allowing for strategic selection based on precursor availability, cost, and desired reaction scale.

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents. nih.govnih.gov The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govlibretexts.org For the synthesis of this compound, the key disconnection involves reacting a pyridine-based organoboron reagent with 1,3-dibromo-5-tert-butylbenzene (B189841) or, conversely, coupling a (3-bromo-5-tert-butylphenyl)boronic acid derivative with 2-bromopyridine.

For challenging couplings, particularly those involving heteroaryl chlorides or sterically hindered substrates, specialized ligands are often required. acs.orgnih.gov Electron-rich and bulky phosphine (B1218219) ligands have been shown to be particularly effective. For example, 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) has demonstrated high activity, enabling reactions at low catalyst levels and allowing for the preparation of extremely hindered biaryls. nih.gov The activity of catalyst systems often increases with the basicity of the phosphine ligand, meaning ligands with electron-donating groups can enhance catalytic performance. acs.org

In a direct synthesis of the target compound, a common and commercially available catalyst system like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] has been utilized. rsc.orgmolaid.com Other highly active catalyst systems include those derived from palladacycles like CataXCium A Pd G3, which has been identified as uniquely effective for couplings involving challenging substrates like unprotected ortho-bromoanilines. nih.gov The choice of ligand can significantly impact the reaction outcome, with bulky, electron-rich ligands generally promoting the high activity needed for coupling sterically demanding or electronically deactivated substrates. nih.govnih.gov

Table 1: Comparison of Selected Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst/LigandKey FeaturesTypical SubstratesReference
Pd(PPh₃)₄Commercially available, widely used general catalyst.Aryl iodides, bromides, and triflates. rsc.org
SPhosBulky, electron-rich monophosphine ligand conferring high activity.Sterically hindered aryl halides, including chlorides. nih.gov
CataXCium A Pd G3Highly active palladacycle precatalyst.Challenging substrates, such as unprotected anilines. nih.gov
PdCl₂(dppf)Effective for a range of substrates; dppf is a bidentate ferrocenyl ligand.Aryl and heteroaryl halides. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in a Suzuki-Miyaura coupling. researchgate.net Key parameters include the choice of base, solvent, temperature, and reaction time.

Base: The base is essential for the transmetalation step, activating the organoboron species. libretexts.org Inorganic bases are commonly used, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being frequent choices. rsc.orgresearchgate.net The strength of the base can influence the reaction rate and the prevalence of side reactions. Weaker bases may be insufficient, while overly strong bases can lead to degradation of the substrate or catalyst. researchgate.net

Solvent: A variety of solvents can be employed, often in biphasic mixtures with water. harvard.edu Common organic solvents include dioxane, tetrahydrofuran (B95107) (THF), and toluene. molaid.comresearchgate.net The choice of solvent can dramatically affect the reaction yield; for instance, in some systems, switching to 2-methyltetrahydrofuran (B130290) (2-MeTHF) has led to significant increases in product yield. nih.gov The solvent's ability to dissolve the reactants and facilitate the interaction between the organic and aqueous phases is crucial.

Temperature: Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate, with temperatures typically ranging from 80 °C to 120 °C. nih.govresearchgate.net However, highly active catalyst systems can sometimes allow for reactions to occur at room temperature, particularly for reactive substrates like aryl iodides or bromides. nih.gov

Table 2: Example of Reaction Condition Optimization for a Model Suzuki-Miyaura Coupling
EntryCatalystBaseSolventTemperature (°C)Yield (%)Reference
1Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9011 nih.gov
2CataXCium A Pd G3K₃PO₄Dioxane/H₂O9059 nih.gov
3CataXCium A Pd G3K₃PO₄Toluene/H₂O9075 nih.gov
4CataXCium A Pd G3K₃PO₄2-MeTHF/H₂O9095 nih.gov

Negishi Cross-Coupling Methodologies

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often allows for milder reaction conditions compared to other cross-coupling methods. orgsyn.org It is particularly useful for synthesizing complex molecules and bi-heteroaryl compounds like bipyridines. wikipedia.orgorgsyn.orgorganic-chemistry.org

For the synthesis of this compound, a plausible Negishi pathway would involve the reaction of a 2-pyridylzinc halide with 1,3-dibromo-5-tert-butylbenzene. The pyridylzinc reagent can be prepared from 2-halopyridine via transmetalation with an organolithium reagent followed by the addition of a zinc salt (e.g., ZnCl₂). orgsyn.org Alternatively, direct insertion of activated zinc into a 2-halopyridine can form the required reagent. orgsyn.org Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. wikipedia.orgorganic-chemistry.org This method is noted for its high functional group tolerance. nih.govorgsyn.org

Stille Cross-Coupling Pathways

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin (stannane) reagent with an organic halide or pseudohalide. libretexts.org While the toxicity of organotin compounds is a significant drawback, the reaction is valued for its tolerance of a wide array of functional groups and its insensitivity to moisture and air. libretexts.org

The synthesis of the target compound via a Stille pathway could be achieved by coupling 2-(tributylstannyl)pyridine (B98309) with 1,3-dibromo-5-tert-butylbenzene. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand. libretexts.orgnih.gov The choice of ligand can be critical, especially when using secondary alkyl nucleophiles, to prevent isomerization. nih.gov Despite its utility, the difficulty in removing tin byproducts often makes other cross-coupling methods preferable.

C-H Arylation Strategies

Direct C-H arylation represents a more atom-economical approach to biaryl synthesis, as it avoids the pre-functionalization required for traditional cross-coupling reactions (i.e., the preparation of organometallic or organoboron reagents). nih.gov This strategy involves the direct coupling of a C-H bond of one aromatic ring with an aryl halide. In the context of 2-arylpyridines, the pyridine nitrogen atom acts as a directing group, facilitating the regioselective arylation at the ortho-position of the phenyl ring. rsc.org

A potential, albeit indirect, route to this compound using this strategy could involve the palladium-catalyzed C-H arylation of a 3-bromo-5-tert-butyl-substituted benzene (B151609) with 2-fluoropyridine, or a similar coupling. More commonly, a 2-phenylpyridine (B120327) derivative is subjected to ortho-C-H functionalization. nih.govrsc.org These reactions are typically catalyzed by palladium acetate (B1210297) [Pd(OAc)₂] and may require an oxidant and specific additives. nih.govrsc.org For example, diaryliodonium salts have been used as arylating agents in Pd-catalyzed C-H functionalization reactions, with the reaction rate being strongly accelerated by electron-withdrawing groups on the iodine(III) reagent. nih.gov

Other Metal-Catalyzed Coupling Reactions

Beyond the major named reactions, other metal-catalyzed couplings can be employed for the synthesis of biaryl compounds. The Kumada coupling , which utilizes Grignard reagents (organomagnesium halides), is a powerful method due to the high nucleophilicity of the Grignard reagent. However, its application is limited by its low tolerance for many functional groups. A Kumada coupling for the target compound would involve reacting a 2-pyridylmagnesium halide with 1,3-dibromo-5-tert-butylbenzene, likely catalyzed by a nickel or palladium complex.

The Hiyama coupling employs organosilicon reagents, which are activated by a fluoride (B91410) source, typically tetrabutylammonium (B224687) fluoride (TBAF). This method is attractive due to the low toxicity and stability of organosilanes. The synthesis could proceed by coupling a 2-pyridylsilane with 1,3-dibromo-5-tert-butylbenzene in the presence of a palladium catalyst.

Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of development include the use of alternative reaction media, sustainable catalytic systems, and energy-efficient reaction conditions.

Traditional Suzuki-Miyaura reactions often employ volatile and potentially toxic organic solvents such as DMF, NMP, DMAC, and 1,4-dioxane. acsgcipr.org Green chemistry encourages the replacement of these solvents with more environmentally friendly alternatives, with water being a highly desirable medium due to its non-toxic, non-flammable, and abundant nature. researchgate.net

The use of aqueous media for the synthesis of biaryls similar to this compound has been successfully demonstrated. rsc.orgrsc.org These reactions are often facilitated by the use of water-soluble catalysts or by performing the reaction in a mixture of water and a more benign organic solvent like ethanol. researchgate.netrsc.org For example, palladium-catalyzed Suzuki reactions of (hetero)aryl halides have been efficiently carried out in aqueous ethanol under aerobic and ligand-free conditions, affording good to excellent yields. rsc.org The square planar Pd complex trans-[(2-mesitylpy)2PdCl2)] has shown high efficiency in promoting Suzuki-Miyaura cross-coupling in an aqueous solvent under aerobic conditions. researchgate.netresearchgate.net

In some cases, reactions can be performed under solvent-free conditions, particularly with the use of microwave irradiation, which can provide the necessary energy for the reaction to proceed without a solvent. This approach completely eliminates solvent waste, a significant step towards a greener process.

Table 1: Comparison of Solvents in Suzuki-Miyaura Type Reactions

Solvent System Typical Reaction Conditions Advantages Disadvantages
Toluene, Dioxane, DMF Pd catalyst, organic base, 80-120 °C High solubility of reagents, well-established methods Toxic, volatile, difficult to recycle
Water Water-soluble Pd catalyst, inorganic base, 50-100 °C Non-toxic, non-flammable, low cost, easy product separation Poor solubility of some organic substrates
Water/Ethanol Pd catalyst, inorganic base, RT-80 °C Improved substrate solubility, biodegradable solvent May require co-solvent removal
Solvent-Free Microwave irradiation, solid-supported catalyst No solvent waste, rapid reaction times Potential for localized overheating, limited to certain substrates

The catalyst, typically palladium-based, is a cornerstone of the Suzuki-Miyaura reaction. Green approaches to catalysis focus on reducing the amount of the precious metal catalyst used, and on developing systems where the catalyst can be easily recovered and reused. acsgcipr.org

Sustainable Catalysis: Heterogeneous catalysts, where the palladium is supported on a solid material, are a key development. acsgcipr.org Supports can include activated carbon (Pd/C), zeolites, cellulose (B213188), and various polymers. researchgate.netresearchgate.netmdpi.com These supported catalysts can often be filtered off at the end of the reaction and reused multiple times, reducing waste and cost. For instance, palladium nanoparticles supported on cellulose have been used as a "dip catalyst" for cross-coupling reactions in water. mdpi.com Zeolite-supported palladium catalysts have also demonstrated high recyclability, being reusable for at least 10 times in water without a significant loss of activity. researchgate.net

Another approach is the use of palladium nanoparticles (PdNPs), which offer a high surface area-to-volume ratio, leading to high catalytic activity. mdpi.com Green synthesis methods for PdNPs, for example, using plant extracts like papaya peel, further enhance the sustainability of the process. acs.org Ligand-free catalytic systems are also considered greener as they avoid the use of often complex and expensive phosphine ligands. acsgcipr.orgrsc.org

Table 2: Examples of Sustainable Catalysts in Suzuki-Miyaura Reactions

Catalyst System Support/Ligand Reaction Medium Key Features
Pd-dmpzc dmpzc ligand Water Recyclable catalyst and medium, low Pd leaching (0.1 ppm). greenering.org
Pd@Zeolite Zeolite Water Reusable for at least 10 cycles, controlled release and capture of Pd. researchgate.net
Pd NPs on Cellulose Cellulose Fibers Water Bioreduction using plant extracts, catalyst can be dipped into the reaction. mdpi.com
Pd NPs (biogenic) Papaya Peel Extract Water/Ethanol Green synthesis of catalyst, ligand-free reaction. acs.org
Pd(OAc)₂ None (Ligand-free) Water/Ethanol Simple catalyst, mild conditions, high yields for heteroaryl halides. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for improving the energy efficiency of chemical reactions. rsc.orgmdpi.com Microwave irradiation can rapidly heat the reaction mixture to the desired temperature, often leading to dramatic reductions in reaction times compared to conventional heating methods. asianpubs.org For Suzuki-type coupling reactions, microwave heating can facilitate high yields in minutes, even with low catalyst loadings or in the absence of a transition-metal catalyst (though trace metal contamination is often the true catalyst). organic-chemistry.orgorganic-chemistry.org This not only saves energy but can also lead to cleaner reactions with fewer byproducts.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation and Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the covalent framework and spatial arrangement of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine can be assembled.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each unique nucleus within the molecule. The ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative abundance (integration).

In a typical deuterated solvent like chloroform (B151607) (CDCl₃), the tert-butyl group is expected to produce a sharp singlet around 1.3 ppm, integrating to nine protons. The aromatic region, between 7.0 and 8.7 ppm, would display a more complex pattern corresponding to the seven aromatic protons. The pyridine (B92270) ring protons typically appear at lower fields (further downfield) compared to the phenyl ring protons due to the electron-withdrawing nature of the nitrogen atom. researchgate.net The protons on the phenyl ring will appear as distinct signals due to the asymmetric substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The tert-butyl group will have two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The twelve aromatic carbons will give rise to distinct signals in the downfield region (typically 120-160 ppm), with the carbon attached to the bromine atom being influenced by the heavy atom effect.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Pyridine C2-158.5
Pyridine C37.75 (d)121.0
Pyridine C47.80 (t)136.8
Pyridine C57.30 (t)124.5
Pyridine C68.65 (d)149.5
Phenyl C1'-142.0
Phenyl C2'7.95 (t)129.0
Phenyl C3'-123.0
Phenyl C4'7.60 (t)132.5
Phenyl C5'-152.0
Phenyl C6'8.10 (t)126.0
tert-butyl C(CH₃)₃-35.0
tert-butyl C(CH₃)₃1.35 (s)31.5
Note: This table presents predicted values based on typical chemical shifts for substituted pyridine and phenyl rings. Actual experimental values may vary. s = singlet, d = doublet, t = triplet.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecule's complex structure. rsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between H3-H4, H4-H5, and H5-H6 on the pyridine ring, and between H2'-H4', H4'-H6' on the phenyl ring (assuming smaller meta-couplings are resolved), confirming the spin systems of each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbons in the ¹³C spectrum.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. rsc.org For this compound, NOESY/ROESY can provide insights into the preferred conformation (dihedral angle) around the C2-C1' bond by showing spatial correlations between protons on the pyridine ring (e.g., H3) and protons on the phenyl ring (e.g., H2' or H6').

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through analysis of fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the molecular ion's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₆BrN), HRMS would distinguish its exact mass from other possible elemental compositions that have the same nominal mass. A critical feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. jove.com This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two m/z units (M and M+2). youtube.comopenstax.org

Table 2: Predicted HRMS Data for the Molecular Ion of this compound.

Ion FormulaIsotope CompositionCalculated m/z
[C₁₅H₁₆⁷⁹BrN]⁺¹²C₁₅ ¹H₁₆ ⁷⁹Br ¹⁴N305.0515
[C₁₅H₁₆⁸¹BrN]⁺¹²C₁₅ ¹H₁₆ ⁸¹Br ¹⁴N307.0495
Note: The presence of this characteristic 1:1 doublet is a definitive indicator of a molecule containing a single bromine atom.

In tandem mass spectrometry (MS/MS), the molecular ions are isolated and then fragmented by collision with an inert gas. Analyzing the resulting fragment ions provides detailed structural information. The fragmentation of brominated aromatic compounds often involves characteristic losses. nih.gov For this compound, key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. This would result in a fragment ion doublet at m/z 290/292.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would produce a fragment ion at m/z 226. This fragment would not exhibit the characteristic M+2 peak. youtube.com

Loss of the tert-butyl group: Cleavage of the bond between the phenyl ring and the tert-butyl group can also occur.

Table 3: Predicted Major Fragments in the MS/MS Spectrum of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
305/307290/292•CH₃ (15 Da)[C₁₄H₁₃BrN]⁺
305/307226•Br (79/81 Da)[C₁₅H₁₆N]⁺
305/307248/250C₃H₇ (43 Da)[C₁₂H₉BrN]⁺
Note: The m/z values reflect the isotopic pattern due to the presence of bromine in the fragment.

Vibrational Spectroscopy for Functional Group and Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure by probing the vibrational modes of the molecule. nih.govnih.gov The spectrum for this compound would be characterized by several key absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the phenyl and pyridine rings are expected in the 1400-1610 cm⁻¹ region. The pattern of these absorptions can be indicative of the substitution pattern.

C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. The out-of-plane (o.o.p.) bending modes in the 700-900 cm⁻¹ region are particularly useful for confirming the substitution pattern on the aromatic rings.

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100–3000C–H stretchAromatic (Pyridine and Phenyl)
2980–2850C–H stretchAliphatic (tert-butyl)
1610–1550C=N and C=C stretchAromatic Rings
1480–1430C=C stretchAromatic Rings
1400–1360C-H bend (scissoring)Aliphatic (tert-butyl)
900–700C–H out-of-plane bendAromatic Rings
650–500C–Br stretchBromo-phenyl
Note: This table provides expected ranges. The exact position and intensity of peaks can be influenced by the overall molecular structure and sample phase.

Infrared (IR) Spectroscopy

A detailed analysis of the IR spectrum for this compound would require experimental data. This analysis would typically involve the identification and assignment of characteristic vibrational frequencies to specific functional groups and bond types within the molecule. Key vibrational modes would include:

Aromatic C-H stretching: Expected in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the tert-butyl group, anticipated between 3000-2850 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine and phenyl rings, typically observed in the 1600-1400 cm⁻¹ range.

C-H bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds.

C-Br stretching: The carbon-bromine stretch, which is expected at lower frequencies, generally below 700 cm⁻¹.

A data table summarizing these expected peaks and their assignments would be constructed upon availability of the spectrum.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The analysis would focus on the polarizability changes during molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C skeletal framework, which are often weak in IR spectra. A table of Raman shifts and their corresponding vibrational mode assignments would be generated from experimental data.

X-ray Diffraction Crystallography for Solid-State Structure

Single Crystal X-ray Diffraction

To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction analysis is indispensable. This technique would provide definitive information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions.

From the crystallographic data, a detailed table of bond lengths (in Ångstroms) and bond angles (in degrees) for all non-hydrogen atoms would be presented. This would include the C-C and C-N bond lengths within the pyridine ring, the C-C bonds of the phenyl ring, the C-Br bond length, and the geometry of the tert-butyl group. The dihedral angle between the phenyl and pyridine rings would also be a critical parameter, indicating the degree of twist between the two aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic structure of the molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated phenylpyridine system. The analysis would focus on the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The position and intensity of these bands would offer information about the extent of electronic conjugation between the phenyl and pyridine rings. A data table summarizing the absorption maxima and the types of electronic transitions would be included once experimental spectra are available.

Concluding Remark: The generation of a scientifically rigorous article on the spectroscopic and structural properties of this compound is contingent upon the future publication of experimental research on this specific compound.

Circular Dichroism (CD) Spectroscopy (if chiral derivatives are relevant or formed)

The potential for chirality in this compound, and thus the relevance of Circular Dichroism (CD) spectroscopy, is an area that remains unexplored. The phenomenon of atropisomerism, which can lead to chirality in substituted biphenyls and related biaryl systems due to restricted rotation around the single bond connecting the aromatic rings, is a theoretical possibility. The presence of substituents on the phenyl and pyridine rings could hinder free rotation, potentially leading to stable, non-superimposable mirror images.

However, for atropisomerism to be observed, the steric hindrance caused by the substituents must be significant enough to create a substantial energy barrier to rotation. While the tert-butyl group is bulky, the bromine atom is ortho to the pyridine ring, which might influence the rotational barrier.

There are currently no published studies that investigate the synthesis of chiral derivatives of this compound or explore its potential for atropisomerism. Consequently, no Circular Dichroism (CD) spectroscopic data is available for this compound or any of its potential chiral forms. CD spectroscopy is a powerful tool for studying chiral molecules, but its application here is contingent on the existence and isolation of stable enantiomers, which has not been reported.

Reaction Mechanisms and Pathways Involving 2 3 Bromo 5 Tert Butyl Phenyl Pyridine

Mechanistic Investigations of its Formation Reactions

The formation of the biaryl linkage in 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine is typically achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile strategy for constructing carbon-carbon bonds between sp²-hybridized carbon atoms. Common strategies include the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings, which involve the reaction of an aryl halide or pseudohalide with an organometallic nucleophile. nih.govresearchgate.net For the synthesis of this specific compound, a plausible route involves the coupling of a 2-halopyridine with a (3-bromo-5-(tert-butyl)phenyl) organometallic reagent, or conversely, a 2-pyridyl organometallic reagent with 1,3-dibromo-5-(tert-butyl)benzene.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of 2-arylpyridines and serves as a representative example of the catalytic cycles involved. nih.govcdnsciencepub.com The mechanism, catalyzed by a palladium complex, proceeds through a series of well-defined elementary steps.

A generalized catalytic cycle for the formation of a 2-arylpyridine via Suzuki-Miyaura coupling is as follows:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by reacting with the aryl halide (e.g., 2-bromopyridine (B144113) or 1,3-dibromo-5-(tert-butyl)benzene). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex. The reactivity of the halide is crucial, with bond strength typically following the trend C-I > C-Br > C-Cl. rsc.org

Transmetalation: The organoboron reagent (e.g., a pyridylboronic acid or a (3-bromo-5-(tert-butyl)phenyl)boronic acid) is activated by a base. The organic group is then transferred from the boron atom to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final and product-forming step. The two organic groups on the palladium center couple, forming the new C-C bond of the 2-arylpyridine product. The palladium catalyst is simultaneously reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.

StepDescriptionCatalyst State
Oxidative Addition Pd(0) inserts into the C-Br bond of an aryl bromide.Pd(0) → Pd(II)
Transmetalation The organic group from a boronic acid is transferred to the Pd(II) center.Pd(II)
Reductive Elimination The two organic ligands couple to form the biaryl product, regenerating the catalyst.Pd(II) → Pd(0)

In the context of cross-coupling reactions, the bromo substituent serves as an essential activation handle. acs.org As an aryl bromide, the carbon-bromine bond is susceptible to oxidative addition by a low-valent transition metal catalyst, such as Pd(0) or Ni(0). nih.govnih.gov This step is often the rate-determining step of the catalytic cycle. The electronegativity of the bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and prone to attack by the electron-rich metal center.

The reactivity of aryl halides in oxidative addition is a key factor in planning a synthesis. Aryl bromides offer a good balance of reactivity and stability, being more reactive than the less expensive but more inert aryl chlorides, yet more stable and accessible than the highly reactive aryl iodides. rsc.org The presence of the bromo group on one of the precursor rings is therefore a deliberate synthetic design choice to facilitate the crucial C-C bond formation. acs.org

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring is a site of significant chemical activity due to its lone pair of electrons and its position within the aromatic system.

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base, readily coordinating to a wide variety of metal centers. mdpi.com In 2-arylpyridine derivatives, this coordination is a key feature of their chemistry. nih.gov The nitrogen atom can act as a monodentate ligand, or in concert with another donor atom, as a chelating ligand. For instance, 2-phenylpyridine (B120327) is a classic cyclometalating ligand where the nitrogen coordinates to a metal, facilitating the activation of a C-H bond on the adjacent phenyl ring to form a stable five-membered chelate ring. rsc.org This directing-group ability is fundamental in many C-H functionalization reactions. rsc.org The coordination of the pyridine nitrogen in this compound to a metal can influence the electronic properties of the molecule and direct subsequent reactions. researchgate.netnih.gov

The pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. The tendency of the nitrogen to accept a proton is quantified by its pKa value, which is the pH at which the compound is 50% protonated. libretexts.orgyoutube.com The pKa of pyridine itself is approximately 5.2.

The substitution on the pyridine ring significantly influences its basicity. The 2-aryl substituent in this compound is generally electron-withdrawing through an inductive effect, which tends to decrease the electron density on the nitrogen atom. This effect reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. The substituents on the phenyl ring (bromo and tert-butyl) have secondary electronic effects that can further modulate this basicity. The acid-base behavior is crucial as protonation of the nitrogen can deactivate the ring towards electrophilic substitution and can alter its coordinating ability with metal catalysts. nih.gov

CompoundpKaEffect of Substituent
Pyridine~5.2Reference
2-Phenylpyridine~4.5Electron-withdrawing phenyl group decreases basicity
This compoundNot specifically reportedExpected to be slightly less basic than pyridine due to the aryl group

Reactivity of the Bromo Substituent

The bromo substituent on the phenyl ring is a versatile functional group that provides a gateway for a wide array of chemical transformations. cymitquimica.com It serves as a synthetic handle for introducing further complexity into the molecular structure.

Key reactions involving the bromo substituent include:

Palladium-catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for various cross-coupling reactions. acs.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. researchgate.net

Lithiation: The bromo group can be exchanged with lithium via reaction with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.org The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂).

Grignard Reagent Formation: Reaction with magnesium metal yields the corresponding Grignard reagent. This organomagnesium compound is another powerful carbon nucleophile used extensively in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr): While generally less reactive than activated aryl halides, under specific conditions (e.g., high temperature, strong nucleophiles, or copper catalysis), the bromo group can be displaced by nucleophiles. bibliomed.org

The reactivity of the bromo group makes this compound a valuable intermediate for the synthesis of more complex molecules, as it allows for the sequential and controlled introduction of different functional groups. google.com

Reaction TypeReagentBond Formed
Suzuki-Miyaura CouplingR-B(OH)₂ / Pd catalystC-C
Sonogashira CouplingR-C≡CH / Pd, Cu catalystsC-C(sp)
Buchwald-Hartwig AminationR₂NH / Pd catalystC-N
Lithiationn-BuLi or t-BuLiC-Li (intermediate)
Grignard FormationMgC-MgBr (intermediate)

Subsequent Cross-Coupling Reactions and Derivatization

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures, particularly biaryl and heteroaryl structures which are common motifs in pharmaceuticals and materials science. mdpi.comresearchgate.netresearchgate.net

Common cross-coupling reactions for this substrate include:

Suzuki-Miyaura Coupling: Reaction with various arylboronic acids or their esters to form biaryl compounds. This is a widely used method for creating C-C bonds. mdpi.com

Buchwald-Hartwig Amination: Coupling with amines to form N-aryl derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Stille Coupling: Reaction with organostannanes, offering another route to C-C bond formation. mdpi.com

Negishi Coupling: Coupling with organozinc reagents. mdpi.com

The efficiency and outcome of these reactions are influenced by the choice of catalyst (typically palladium or nickel complexes), ligand, base, and solvent. acs.org For instance, the use of bulky phosphine (B1218219) ligands can be critical in facilitating the reductive elimination step and preventing catalyst deactivation. The derivatization of bromopyridines through such methods is a well-established strategy for building molecular libraries for various applications. mdpi.comresearchgate.net

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl Compound
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Phosphine Ligand, BaseN-Aryl Amine
SonogashiraTerminal Alkyne (RC≡CH)Pd Catalyst, Cu(I) co-catalyst, BaseAryl-Alkyne
StilleOrganostannane (Ar-SnR₃)PdCl₂(PPh₃)₂Biaryl Compound

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com Unlike cross-coupling, this is typically a two-step addition-elimination process. The viability of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

In the case of this compound, the phenyl ring is not strongly activated for SNAr. The pyridine ring itself is an electron-deficient heterocycle, making it more susceptible to nucleophilic attack than benzene (B151609), particularly at the positions ortho and para to the nitrogen. youtube.comacs.org However, the bromine atom is on the separate phenyl ring, which is substituted with an electron-donating tert-butyl group. This makes direct SNAr at the C-Br bond generally unfavorable under standard conditions. It is more likely that derivatization at this position occurs via organometallic, catalyzed pathways as described above. While SNAr on 3-bromopyridine (B30812) itself is difficult, related electron-deficient heterocycles like 5-bromo-1,2,3-triazines can undergo SNAr, which can then be converted to substituted pyridines. acs.orgnih.gov

Reactivity of the tert-Butyl Group

The tert-butyl group significantly influences the reactivity of the molecule through both steric and electronic effects.

Steric Hindrance Effects on Reactivity

The most prominent feature of the tert-butyl group is its large size. researchgate.net This steric bulk can hinder the approach of reagents to nearby reaction sites. researchgate.netucalgary.ca In this compound, the tert-butyl group is meta to the bromine atom and ortho to the point of connection with the pyridine ring.

Influence on Cross-Coupling: The steric hindrance can affect the rate and efficiency of cross-coupling reactions at the C-Br bond. While it is not directly adjacent (ortho) to the bromine, its presence can influence the conformation of the molecule and the accessibility of the catalytic site. In some cases, bulky substituents can even be beneficial, promoting certain catalyst-substrate orientations. For example, in the solvolysis of benzyl (B1604629) chlorides, a high degree of steric crowding was found to cause an unexpected increase in reactivity, an effect attributed to steric acceleration. researchgate.net

Blocking Ortho Positions: The bulkiness of the tert-butyl group effectively blocks the adjacent ortho positions on the phenyl ring from attack, for instance, in electrophilic aromatic substitution reactions. ucalgary.cawikipedia.org

Electronic Contributions to Aromatic Systems

Alkyl groups, including tert-butyl, are generally considered electron-donating groups (EDGs). wikipedia.org This electronic influence is exerted through two primary mechanisms:

Inductive Effect (+I): The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the aromatic ring. This difference leads to a net donation of electron density through the sigma bond framework to the ring, making the ring more electron-rich. stackexchange.com

This electron-donating nature increases the nucleophilicity of the phenyl ring but, as mentioned, deactivates it towards nucleophilic aromatic substitution. The insertion of tert-butyl groups can raise the energy levels of molecular orbitals, such as the LUMO, affecting the molecule's electrochemical and optical properties. nih.gov

Stereoselective Transformations (if relevant)

The parent molecule, this compound, is achiral. However, it can serve as a precursor or ligand scaffold for stereoselective transformations.

Asymmetric Catalysis with Chiral Derivatives

The true potential for stereoselectivity arises when this molecule is derivatized into a chiral entity. Chiral pyridine-containing ligands are of immense importance in asymmetric catalysis. acs.org

Atropisomerism: A key route to chirality from this scaffold would be through a Suzuki or similar cross-coupling reaction that introduces a bulky group at the C-Br position. If the rotation around the newly formed biaryl bond (the bond connecting the two aromatic rings) is sufficiently hindered by bulky substituents, stable atropisomers can result. The tert-butyl group already present on one ring would contribute significantly to the steric barrier required to prevent free rotation. The development of catalytic asymmetric methods to synthesize such atropisomeric compounds is an active area of research. nih.govacs.org

Chiral Ligand Synthesis: The pyridine nitrogen provides a coordination site for transition metals. By introducing a chiral center elsewhere in the molecule (for example, by modifying the tert-butyl group or by derivatizing the pyridine ring), one could create a chiral ligand. Such ligands are crucial for enantioselective catalysis, where they create a chiral environment around a metal center, guiding a reaction to favor one enantiomer of the product over the other. acs.orgresearchgate.netrsc.org

While direct asymmetric transformations on this compound are not commonly reported, its structure represents a valuable starting point for the synthesis of more complex chiral molecules and ligands for use in asymmetric catalysis. acs.org

Chiral Induction Mechanisms

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the direct involvement of This compound in chiral induction mechanisms. There are no available research findings, data, or detailed studies that describe this particular compound as a chiral catalyst, a chiral ligand, or an auxiliary that directly participates in the formation of a chiral product.

While substituted 2-phenylpyridine scaffolds are utilized in the development of ligands for asymmetric catalysis, the specific role of the 3-bromo and 5-tert-butyl substituents on this particular phenylpyridine backbone in creating a chiral environment or inducing stereoselectivity has not been documented. The electronic and steric properties imparted by the bromo and tert-butyl groups, respectively, could theoretically influence the coordination geometry of a metal complex or the non-covalent interactions within a transition state. However, without experimental data or theoretical studies pertaining to This compound , any discussion of its role in chiral induction would be speculative.

Consequently, there are no reaction mechanisms, pathways, or associated data tables to report for the chiral induction mechanisms involving This compound .

Computational and Theoretical Studies of 2 3 Bromo 5 Tert Butyl Phenyl Pyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental tools in computational chemistry for investigating the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to determine the energy and wavefunction of a system, from which various molecular properties can be derived. For a molecule like 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine, QM calculations can provide deep insights into its stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used QM method that has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy of a molecule from its electron density. researchgate.net Methods like the B3LYP hybrid functional are commonly employed to optimize molecular geometry and calculate electronic properties. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and can be more easily excited. This energy gap is crucial in understanding electronic transitions, such as those observed in UV-visible spectroscopy. For instance, in a study on a different brominated pyridine (B92270) derivative, the calculated HOMO-LUMO energy gap was found to be 2.3591 eV, indicating the energy required for an electronic transition within that molecule. nih.gov For this compound, a DFT calculation would similarly map the distribution of the HOMO and LUMO across the molecule and provide a precise energy gap, which would be essential for predicting its electronic behavior and potential use in materials science, such as in organic light-emitting diodes (OLEDs).

Table 1: Representative Frontier Molecular Orbital Data for an Analogous Compound This table presents example data for an illustrative brominated pyridine derivative, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, as specific data for the target compound is unavailable.

ParameterEnergy (eV)
EHOMO-3.1033
ELUMO-0.7442
Energy Gap (ΔE) 2.3591
Data sourced from a DFT study on a related brominated pyridine compound. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In a pyridine-containing compound, this region is typically located around the nitrogen atom due to its lone pair of electrons.

Blue regions represent positive electrostatic potential, signifying electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or weakly polarized areas.

For this compound, an MEP analysis would visualize the electron-rich pyridine nitrogen and potentially electron-deficient areas on the phenyl ring, influenced by the electronegative bromine atom. This provides a clear, qualitative picture of where the molecule is most likely to interact with other reagents, substrates, or biological targets. tandfonline.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of QM calculations that solve the Schrödinger equation without using experimental data or empirical parameters, relying solely on fundamental physical constants. researchgate.net Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) fall into this category.

While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. They are often used as a benchmark to validate results from less expensive methods like DFT. karatekin.edu.trresearchgate.net For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate prediction of its geometry, dipole moment, and torsional energy barriers, providing a reliable theoretical foundation for its structural and electronic properties. karatekin.edu.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model a system of atoms and molecules by solving Newton's equations of motion, providing a detailed trajectory of how the system evolves. This technique is invaluable for understanding the dynamic behavior of molecules, such as conformational flexibility, which is crucial for functions like receptor binding or material packing.

Torsional Barriers and Rotational Isomers

For molecules with rotatable bonds, such as the C-C bond connecting the phenyl and pyridine rings in this compound, different rotational orientations (conformers or rotational isomers) can exist. The energy required to rotate around this bond is known as the torsional barrier.

The conformation of such biaryl systems is determined by a balance of two main factors:

π-conjugation: Electronic delocalization between the two aromatic rings favors a planar conformation.

Steric Hindrance: Repulsion between adjacent atoms (particularly hydrogen atoms or bulky substituents) on the two rings favors a non-planar (twisted) conformation. karatekin.edu.tr

In the case of unsubstituted 2-phenylpyridine (B120327), computational studies have shown that steric repulsion between the hydrogen atoms on adjacent carbons of the two rings leads to a twisted equilibrium geometry. researchgate.net The introduction of a bulky tert-butyl group and a bromine atom on the phenyl ring of this compound would significantly influence this balance. MD simulations or relaxed potential energy surface scans using QM methods could precisely calculate the dihedral angle (the twist angle between the rings) of the lowest energy conformer and the energy barriers to rotation. This information is critical for understanding the molecule's three-dimensional shape and how it might pack in a solid-state material or fit into a binding site.

Solvent Effects on Conformation

The conformation of this compound, particularly the dihedral angle between the phenyl and pyridine rings, is subject to influence by the solvent environment. Computational studies employing methods such as Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM) can elucidate these effects. The solvent's polarity, characterized by its dielectric constant, can alter the molecule's geometric and electronic properties.

In bi-aryl systems like this compound, the planarity of the molecule is a balance between steric hindrance from the substituents and electronic conjugation between the aromatic rings. Solvents can modulate this balance. Polar solvents may stabilize conformations with larger dipole moments, which could arise from non-planar arrangements. Conversely, non-polar solvents might favor less polar, more planar conformations to a greater extent, steric factors permitting.

Table 1: Hypothetical Solvent Effects on the Conformation of this compound

SolventDielectric Constant (ε)Calculated Dihedral Angle (°)Calculated Dipole Moment (D)
Gas Phase1.035.21.85
Toluene2.436.12.05
Chloroform (B151607)4.837.52.28
Methanol32.739.82.76
DMSO46.741.22.95

This table is interactive. You can sort the data by clicking on the column headers.

The trend suggested in this hypothetical table is that as the solvent polarity increases, the dihedral angle between the phenyl and pyridine rings may increase slightly. This would be accompanied by an increase in the molecular dipole moment, indicating a greater charge separation stabilized by the polar environment. Such computational studies are crucial for understanding the molecule's behavior in different reaction or application media. rsc.orgnih.govredalyc.org

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the properties and activities of molecules based on their structural features. chemrevlett.comchemrevlett.com For a compound like this compound, QSAR can be employed to predict various properties relevant to materials science, such as electronic properties, thermal stability, or performance in organic electronic devices.

The initial step in developing a QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure. For this compound, these descriptors would be calculated from its optimized 3D geometry, typically obtained from DFT calculations. researchgate.net The descriptors can be categorized as follows:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometric Descriptors: Molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO), dipole moment, polarizability, and atomic charges. researchgate.net

Feature engineering involves selecting the most relevant descriptors that correlate with the property of interest. This is often achieved using statistical methods like genetic algorithms or multiple linear regression to identify a subset of descriptors that provides the best predictive power. researchgate.net

Table 2: Illustrative Molecular Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight304.23 g/mol
ConstitutionalNumber of Heavy Atoms20
TopologicalWiener Index845
GeometricMolecular Surface Area310.5 Ų
Quantum-ChemicalHOMO Energy-6.2 eV
Quantum-ChemicalLUMO Energy-1.5 eV
Quantum-ChemicalHOMO-LUMO Gap4.7 eV
Quantum-ChemicalDipole Moment1.85 D

This table is interactive. You can sort the data by clicking on the column headers.

Once a relevant set of descriptors is selected, a predictive model can be built using various machine learning or statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM). chemrevlett.com For instance, a model could be developed to predict the thermal decomposition temperature of a series of related phenylpyridine compounds. The model would take the form of an equation that relates the descriptors to the property.

For this compound, such a model could predict its suitability as a component in an organic light-emitting diode (OLED). Descriptors like the HOMO-LUMO gap would be critical, as they relate to the electronic properties and the color of emitted light. researchgate.net The model's predictive power would be assessed through rigorous validation techniques, including cross-validation and the use of an external test set of compounds. chemrevlett.com While a specific QSAR model for this compound is not available, the methodology provides a powerful framework for in silico screening and design of new materials. researchgate.net

Applications of 2 3 Bromo 5 Tert Butyl Phenyl Pyridine in Advanced Chemical Synthesis and Materials Science

Ligand Design in Homogeneous Catalysis

The 2-phenylpyridine (B120327) scaffold is a well-established "privileged" ligand framework in homogeneous catalysis due to its ability to form stable cyclometalated complexes with a variety of transition metals. The electronic and steric properties of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine make it an interesting candidate for ligand development.

Transition Metal-Catalyzed Reactions (e.g., C-H Activation, Polymerization)

The nitrogen atom of the pyridine (B92270) ring and the ortho-carbon of the phenyl ring can coordinate to a metal center, forming a stable five-membered metallacycle. This bidentate, monoanionic coordination mode is crucial for many catalytic processes, including C-H activation. The bulky tert-butyl group on the phenyl ring can influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

The bromo substituent offers a reactive handle for further modification of the ligand structure, allowing for the synthesis of more complex catalyst systems. For instance, it could be used in cross-coupling reactions to attach other functional groups or to create multimetallic catalysts. While direct studies on the use of this compound in polymerization are not prominent, related 2-phenylpyridine-based catalysts have been explored for olefin polymerization.

Table 1: Potential Applications in Transition Metal-Catalyzed Reactions

Catalytic ReactionPotential Role of this compound
C-H Activation As a directing group and ligand to facilitate the activation of otherwise inert C-H bonds.
Polymerization As a ligand for late-transition metal catalysts for the polymerization of olefins.
Cross-Coupling The bromo group can act as a site for further functionalization of the catalyst.

Asymmetric Catalysis via Chiral Derivatives

The development of chiral derivatives of this compound could open avenues for its application in asymmetric catalysis. Chirality could be introduced in several ways, such as by attaching a chiral auxiliary to the phenyl or pyridine ring, or by resolving atropisomers if rotation around the phenyl-pyridine bond is restricted. These chiral ligands could then be used to synthesize enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.

While specific chiral derivatives of this compound have not been extensively reported, the general strategy of using chiral 2-phenylpyridine-type ligands in asymmetric catalysis is well-documented.

Organocatalysis

Although primarily suited for transition-metal catalysis, derivatives of this compound could potentially be developed for organocatalysis. For example, the pyridine nitrogen could be quaternized to form a chiral pyridinium (B92312) salt, which could act as a phase-transfer catalyst or a Lewis acid organocatalyst. The specific substitution pattern would influence the catalyst's activity and selectivity.

Building Block in Supramolecular Chemistry

The rigid structure and defined substitution pattern of this compound make it an attractive building block for the construction of complex supramolecular architectures.

Self-Assembly Processes

The pyridine ring can participate in hydrogen bonding and metal coordination, while the phenyl ring can engage in π-π stacking interactions. These non-covalent interactions can drive the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The bulky tert-butyl group can be used to control the packing of the molecules in the solid state, potentially leading to the formation of porous materials with interesting inclusion properties. The bromo substituent can also participate in halogen bonding, another important non-covalent interaction in crystal engineering.

Host-Guest Chemistry

Larger, well-defined structures assembled from this compound units could act as hosts for smaller guest molecules. The size and shape of the cavity within the host structure would be determined by the geometry of the building block and the nature of the intermolecular interactions. The tert-butyl groups could line the interior of a cavity, creating a hydrophobic environment suitable for binding nonpolar guests. The pyridine nitrogen atoms could provide binding sites for metal ions or hydrogen-bond donors.

Table 2: Potential Roles in Supramolecular Chemistry

Supramolecular ApplicationPotential Role of this compound
Self-Assembly Formation of discrete or extended structures via non-covalent interactions.
Host-Guest Chemistry Creation of molecular containers for the selective binding of guest molecules.
Crystal Engineering Control of solid-state packing through steric effects and halogen bonding.

Advanced Materials Science Applications

Substituted 2-phenylpyridine derivatives are a cornerstone of modern organic light-emitting diode (OLED) technology, particularly as ligands in phosphorescent iridium(III) complexes. rsc.orgnih.govresearchgate.netdntb.gov.uarsc.org These complexes are highly efficient emitters due to their ability to harvest both singlet and triplet excitons. The electronic properties of the 2-phenylpyridine ligand, which can be tuned by substituents, play a crucial role in determining the emission color, efficiency, and stability of the resulting OLEDs.

Below is a table with representative data for a blue-emitting iridium(III) complex with a substituted phenylpyridine ligand, illustrating the type of performance that could be anticipated.

Emitter ComplexEmission Peak (nm)External Quantum Efficiency (%)
Bis(2,4-difluorophenylpyridine)(picolinato)iridium(III) (FIrpic)472~20-25

This data is for a representative blue phosphorescent emitter and is intended for illustrative purposes.

In an OLED, the host material forms a matrix for the emitting dopant. An effective host material should have a high triplet energy to confine the excitons on the guest emitter, as well as good charge transport properties. Phenylpyridine derivatives themselves can be components of host materials. The high triplet energy is crucial to prevent energy back-transfer from the phosphorescent guest to the host, which would reduce the device efficiency. The tert-butyl group on this compound could enhance the amorphous nature and morphological stability of the host material, which is important for the longevity of the device. noctiluca.eu

The following table shows typical properties of a host material used in phosphorescent OLEDs.

Host MaterialTriplet Energy (eV)Glass Transition Temperature (°C)
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)2.56110

This data is for a common host material and is provided for context.

Pyridine-based compounds are frequently employed in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and small organic molecules. mdpi.commdpi.comscispace.comacs.orgdntb.gov.ua The pyridine nitrogen can act as a binding site for the analyte, and this interaction can lead to a change in the fluorescence properties of the molecule, such as an increase or decrease in emission intensity or a shift in the emission wavelength.

The this compound scaffold could be functionalized to create selective chemosensors. The bromo-substituent provides a convenient handle for introducing specific recognition moieties through cross-coupling reactions. For example, a receptor for a particular metal ion could be attached at this position. The inherent fluorescence of the phenylpyridine core could then be modulated upon binding of the target analyte to the appended receptor. The tert-butyl group could enhance the sensor's performance by increasing its solubility in organic media and by creating a specific microenvironment around the binding site. While no specific non-clinical chemosensor applications of this compound have been reported, its chemical structure is amenable to the design of such sensory materials.

Stimuli-responsive, or "smart," materials are designed to change their properties in response to external stimuli such as light, temperature, pH, or the presence of a chemical species. mdpi.comacs.orgglobethesis.comrsc.org Pyridine-containing polymers have been investigated for their pH-responsive behavior, as the pyridine nitrogen can be protonated and deprotonated, leading to changes in polymer conformation and solubility.

The incorporation of this compound into a polymer backbone could impart stimuli-responsive properties. The pyridine unit could confer pH-responsiveness. Moreover, the bromo-substituent could be used to attach other stimuli-responsive groups. For example, a photochromic moiety could be introduced, leading to a material that changes its properties upon irradiation with light. The bulky tert-butyl group could influence the dynamics of the polymer's response by affecting the free volume and chain mobility. Although no specific examples of stimuli-responsive materials based on this compound are currently documented, its multifunctional nature makes it a candidate for the development of novel smart materials.

Polymer Chemistry (as monomer or dopant)

While direct, extensive research on the use of this compound as a monomer for polymerization is not widely documented in publicly available literature, its structural characteristics suggest significant potential in this area. The presence of a bromo-substituent makes it an ideal candidate for various cross-coupling polymerization reactions, such as Suzuki or Stille coupling. These reactions are fundamental in the synthesis of conjugated polymers, which are materials of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The tert-butyl group on the phenyl ring can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for their processability. Furthermore, the bulky nature of the tert-butyl group can influence the polymer's morphology by preventing close packing of the polymer chains, which can affect the material's electronic and photophysical properties.

Reagent in Organic Synthesis

The utility of this compound as a reagent in organic synthesis is primarily centered on its capacity to act as a building block for more complex molecules. The bromine atom provides a reactive site for a variety of cross-coupling reactions, making it a valuable precursor.

Precursor for Complex Molecular Architectures

The bromo-substituent on the phenyl ring of this compound serves as a versatile handle for constructing intricate molecular frameworks. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerResulting BondPotential Applications of Products
Suzuki Coupling Organoboron compounds (e.g., arylboronic acids)C-CSynthesis of biaryls for OLEDs, liquid crystals, and pharmaceuticals.
Stille Coupling Organotin compoundsC-CFormation of complex organic molecules and conjugated polymers.
Heck Coupling AlkenesC-CSynthesis of substituted alkenes and polymers.
Buchwald-Hartwig Amination AminesC-NPreparation of arylamines, which are common motifs in pharmaceuticals and organic materials.
Sonogashira Coupling Terminal alkynesC-C (alkynyl)Synthesis of conjugated enynes and other complex organic structures.

For instance, in a Suzuki coupling reaction, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the synthesis of more complex biaryl structures. These structures are often core components of materials used in electronic devices and as intermediates in the synthesis of pharmaceuticals.

Similarly, through Buchwald-Hartwig amination, the bromine atom can be replaced with an amino group, opening pathways to a wide range of nitrogen-containing compounds. These reactions highlight the role of this compound as a key intermediate in the modular assembly of complex molecular architectures.

Auxiliary for Specific Transformations

The use of this compound as a chiral auxiliary in asymmetric synthesis is a potential area of application, although specific examples are not prevalent in the literature. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The pyridine nitrogen in the molecule could coordinate to a metal center in a catalyst, and if the molecule were rendered chiral through modification, it could influence the stereoselectivity of transformations on a substrate.

Electrochemical Applications (e.g., redox active materials)

The electrochemical properties of this compound and its derivatives are of interest for the development of redox-active materials. The pyridine and phenyl rings constitute a π-conjugated system that can potentially undergo reversible oxidation and reduction processes.

Table 2: Predicted Electrochemical Properties and Potential Applications

PropertyDescriptionPotential Application
Redox Potentials The potentials at which the compound can be oxidized or reduced.Can be tuned by further substitution to create materials for batteries, sensors, or electrochromic devices.
Electron Transfer Kinetics The rate at which the compound can exchange electrons with an electrode.Important for the efficiency of electronic devices.
Stability of Redox States The stability of the radical ions formed upon oxidation or reduction.Crucial for the long-term performance of redox-based devices.

Future Directions and Emerging Research Avenues for 2 3 Bromo 5 Tert Butyl Phenyl Pyridine

Development of Novel Synthetic Strategies

The efficient and versatile synthesis of 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine and its derivatives is paramount for exploring their potential applications. Future research will likely focus on moving beyond traditional cross-coupling methods to more advanced and sustainable synthetic protocols.

Key areas for development include:

C-H Bond Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom-economical and environmentally benign approach compared to traditional methods that require pre-functionalized starting materials. Future strategies could target the direct coupling of 3-bromo-5-(tert-butyl)bromobenzene with pyridine (B92270) through transition-metal-catalyzed C-H activation, eliminating the need for organometallic intermediates.

Photocatalytic and Electrochemical Methods: The use of visible light photocatalysis and electrosynthesis offers green and efficient alternatives for the construction of biaryl compounds. Research into photocatalytic cross-coupling reactions could enable the synthesis of this compound under mild conditions, reducing energy consumption and waste generation.

Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processes, including improved reaction control, enhanced safety, and scalability. Developing a continuous flow process for the synthesis of this compound could streamline its production for potential industrial applications.

Synthetic StrategyPotential Advantages
C-H Bond FunctionalizationAtom economy, reduced waste, simplified starting materials
Photocatalytic/Electrochemical SynthesisMild reaction conditions, use of renewable energy sources
Flow ChemistryImproved scalability, safety, and process control

Exploration of Untapped Reactivity Profiles

The bromine atom and the sterically hindered tert-butyl group on the phenyl ring, along with the nitrogen atom in the pyridine ring, offer a rich landscape for exploring novel chemical transformations.

Future research should investigate:

Post-Coupling Modifications: The bromine atom serves as a versatile handle for a variety of post-synthetic modifications through well-established cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. orgsyn.orgmdpi.com This would allow for the introduction of a wide array of functional groups, leading to a library of derivatives with diverse electronic and steric properties.

Reactions Targeting the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the ring and enable different reactivity patterns. For instance, N-oxide formation can facilitate nucleophilic aromatic substitution at the 2- and 4-positions of the pyridine ring.

Directed Ortho-Metalation: The pyridine nitrogen can act as a directing group to facilitate the selective functionalization of the C-H bonds at the ortho-position of the pyridine ring, offering a pathway to tri-substituted derivatives with unique geometries.

Integration into Advanced Functional Materials

Substituted phenylpyridines are key components in a variety of advanced functional materials, particularly in the field of organic electronics. The unique combination of a bulky tert-butyl group and a reactive bromo substituent in this compound makes it an attractive candidate for such applications.

Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are widely used as ligands in phosphorescent iridium(III) complexes, which serve as highly efficient emitters in OLEDs. rsc.orgrsc.orgnih.gov The tert-butyl group can enhance the solubility and film-forming properties of these complexes, while the bromo-substituent provides a site for further modification to tune the emission color and quantum efficiency. Research into synthesizing iridium complexes incorporating this compound or its derivatives could lead to the development of novel phosphorescent emitters with improved performance characteristics, such as high external quantum efficiencies (EQEs). nih.gov

Potential ApplicationRole of this compoundDesired Outcome
Phosphorescent OLEDsLigand for Iridium(III) complexesHigh efficiency, tunable emission, improved device lifetime
Organic PhotovoltaicsComponent of donor or acceptor materialsEnhanced charge separation and transport
Chemical SensorsFluorescent or colorimetric sensing platformHigh sensitivity and selectivity for specific analytes

Interdisciplinary Applications and Synergies

The structural motifs present in this compound suggest potential applications beyond materials science, particularly in the realm of medicinal chemistry.

Medicinal Chemistry: The pyridine scaffold is a common feature in many approved drugs. researchgate.net Furthermore, substituted biaryl structures are known to exhibit a range of biological activities. The unique substitution pattern of this compound could serve as a novel scaffold for the design of kinase inhibitors, which are a crucial class of anti-cancer agents. nih.govnih.gov The bromo-substituent allows for the facile introduction of various pharmacophores to explore structure-activity relationships (SAR).

Computational Design and Rational Engineering of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic and photophysical properties of molecules, thereby guiding the rational design of new materials and therapeutic agents.

DFT Calculations: DFT studies can be employed to calculate the frontier molecular orbital (HOMO and LUMO) energy levels of this compound and its derivatives. researchgate.netbhu.ac.intaylorandfrancis.com This information is crucial for predicting their charge injection and transport properties in organic electronic devices, as well as their potential as ligands in phosphorescent complexes.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of derivatives of this compound with specific biological targets, such as the active sites of protein kinases. This can help in prioritizing the synthesis of compounds with the highest potential for therapeutic activity.

By leveraging computational tools, researchers can accelerate the discovery and optimization of novel derivatives of this compound for a wide range of applications, saving significant time and resources in the laboratory.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-Bromo-5-(tert-butyl)phenyl]pyridine, and how can reaction conditions be optimized to handle steric effects of the tert-butyl group?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For sterically hindered tert-butyl groups, optimizing bromination conditions (e.g., using Lewis acids like FeBr₃ or AlCl₃ as catalysts) can improve yields. Reaction temperature (0–25°C) and controlled addition of brominating agents (e.g., NBS or Br₂) are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures product purity. Substituent effects, such as steric hindrance from tert-butyl, may necessitate longer reaction times or elevated temperatures .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent positions. The tert-butyl group’s distinct singlet in ¹H NMR (~1.3 ppm) and bromine’s deshielding effects aid structural elucidation. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography provides definitive confirmation of molecular geometry. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis .

Q. What safety precautions should be taken when synthesizing and handling brominated pyridine compounds like this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile brominating agents. Waste containing bromine should be segregated and treated by certified waste management services. Emergency protocols for skin/eye contact (flush with water) and inhalation (fresh air) must be established .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the thermal stability and decomposition kinetics of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) reveals decomposition profiles. The tert-butyl group enhances thermal stability by sterically shielding the pyridine ring, delaying onset temperatures. Kinetic analysis using the Vyazovkin isoconversional method calculates activation energy (Eₐ), revealing multi-step decomposition mechanisms. Particle size distribution (via SEM) must be controlled, as smaller particles exhibit faster decomposition due to increased surface area .

Q. What experimental approaches are used to study spin crossover (SCO) phenomena in iron-containing pyridine derivatives, and how can these be applied to this compound complexes?

  • Methodological Answer : For SCO studies, synthesize Fe²⁺ complexes with the target ligand and characterize via SQUID magnetometry (to track magnetic moment changes) and differential scanning calorimetry (DSC) to detect enthalpy shifts during spin transitions. Mössbauer spectroscopy identifies Fe²⁺ oxidation states. Gate-opening effects in coordination polymers (relevant for sensor applications) are probed via variable-temperature X-ray diffraction .

Q. How can gate-opening phase transitions in pyridine-based coordination polymers be exploited for molecular sensing applications, and what role does the bromine substituent play?

  • Methodological Answer : Bromine’s electron-withdrawing nature stabilizes ligand-metal interactions in coordination polymers, enabling reversible structural rearrangements (gate-opening) upon guest molecule adsorption. Thin-film XRD and gas sorption studies (e.g., CO₂ or N₂ adsorption) quantify pore accessibility. Bromine also enhances sensitivity in optical or electrochemical sensors by altering electron density in the polymer backbone .

Q. What role does the bromine atom play in the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine serves as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). Density Functional Theory (DFT) calculations predict charge distribution, showing bromine’s σ-withdrawing effect activates the pyridine ring for nucleophilic attack. Reaction kinetics are monitored via in-situ IR spectroscopy to optimize catalyst loading (e.g., Pd(PPh₃)₄) and ligand systems (e.g., XPhos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.